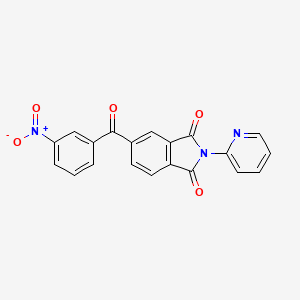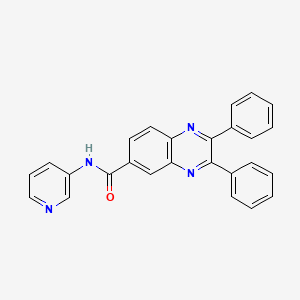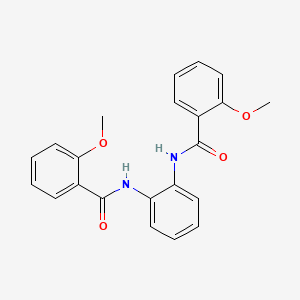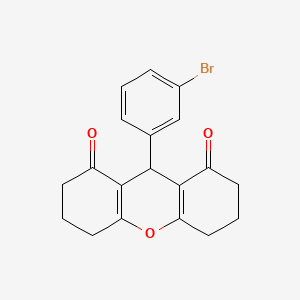
5-(3-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione
描述
5-(3-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione, commonly known as NBD, is a chemical compound with potential applications in scientific research. It is a heterocyclic organic molecule that belongs to the family of isoindoles. NBD is synthesized through a multi-step process that involves the reaction of 3-nitrobenzoyl chloride with 2-pyridinecarboxylic acid, followed by cyclization and oxidation.
作用机制
The mechanism of action of NBD is based on its ability to bind to specific targets and emit fluorescence upon excitation with light. The fluorescence properties of NBD depend on its environment, such as the polarity and viscosity of the solvent, the pH, and the presence of other molecules. NBD can be used to monitor conformational changes in proteins, as well as the binding and hydrolysis of nucleotides.
Biochemical and physiological effects:
NBD has been shown to have minimal biochemical and physiological effects, making it a useful tool for studying biological systems without interfering with normal cellular processes. It is non-toxic and does not interfere with enzyme activity or protein function. However, it should be noted that the use of NBD in vivo has not been extensively studied, and caution should be exercised when interpreting results obtained from animal studies.
实验室实验的优点和局限性
The advantages of using NBD in lab experiments include its high sensitivity, rapid response time, and compatibility with a wide range of biological systems. It is also relatively easy to synthesize and modify, allowing for the creation of customized probes for specific applications. However, the limitations of NBD include its relatively low quantum yield, which can limit its usefulness in low-concentration samples, and its susceptibility to photobleaching, which can limit its lifetime and signal-to-noise ratio.
未来方向
There are several future directions for the use of NBD in scientific research. One potential application is in the study of protein-protein interactions, where NBD can be used to visualize the formation and dissociation of protein complexes. Another potential application is in the study of membrane dynamics, where NBD can be used to monitor lipid diffusion and organization. Additionally, NBD can be used in the development of biosensors for the detection of specific molecules in biological samples. Overall, the versatility and potential applications of NBD make it a promising tool for future scientific research.
科学研究应用
NBD has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It is a fluorescent molecule that can be used as a probe to study protein-ligand interactions, enzyme activity, and cellular signaling pathways. NBD has been used to study the binding of ligands to G-protein coupled receptors, as well as the activity of kinases and phosphatases. It has also been used to visualize the distribution of lipids in cellular membranes.
属性
IUPAC Name |
5-(3-nitrobenzoyl)-2-pyridin-2-ylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O5/c24-18(12-4-3-5-14(10-12)23(27)28)13-7-8-15-16(11-13)20(26)22(19(15)25)17-6-1-2-9-21-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNJQYKHHOMWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359884 | |
| Record name | ST50995884 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5186-54-9 | |
| Record name | ST50995884 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(diphenylmethyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B3555952.png)
![N-(2-furylmethyl)-2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3555956.png)
![3-allyl-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3555960.png)

![N-(2-methoxyphenyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B3555973.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3556003.png)
![2-[(4-bromobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylic acid](/img/structure/B3556005.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B3556011.png)


![5-bromo-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3556029.png)
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-cyclopentylacetamide](/img/structure/B3556041.png)
![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B3556051.png)